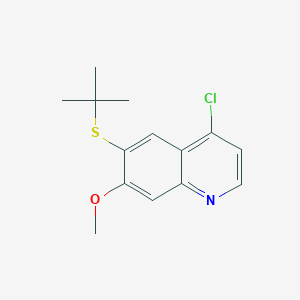
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butylthio)-4-chloro-7-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the quinoline ring. The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like thionyl chloride and methanol, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-(tert-butylthio)-4-chloro-7-methoxyquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The tert-butylthio group can enhance lipophilicity, improving cell membrane permeability, while the chloro and methoxy groups can influence binding affinity and selectivity.
類似化合物との比較
Similar Compounds
6-(Tert-butylthio)-4-chloroquinoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Chloro-7-methoxyquinoline: Lacks the tert-butylthio group, which may reduce its lipophilicity and membrane permeability.
6-(Tert-butylthio)-7-methoxyquinoline: Lacks the chloro group, which may alter its binding affinity and selectivity.
Uniqueness
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the tert-butylthio group enhances lipophilicity, the chloro group can influence binding interactions, and the methoxy group can affect electronic properties and reactivity.
生物活性
6-(Tert-butylthio)-4-chloro-7-methoxyquinoline is a compound of increasing interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique combination of substituents that influence its biological activity:
- Tert-butylthio group : Enhances lipophilicity, improving membrane permeability.
- Chloro group : Affects binding interactions with biological targets.
- Methoxy group : Modifies electronic properties and reactivity.
These structural characteristics contribute to its potential as a therapeutic agent in various applications.
The mechanism of action for this compound is multifaceted, involving interactions with molecular targets such as enzymes and receptors. The compound's lipophilicity allows it to penetrate cell membranes effectively, while its substituents can modulate binding affinity and selectivity towards specific biological targets .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The compound showed greater activity against Gram-positive strains compared to Gram-negative strains, suggesting a potential for development as an antimicrobial agent .
Anticancer Activity
In vitro studies on cancer cell lines have revealed promising anticancer activity. For instance, the compound was tested against MDA-MB 468 and MCF-7 breast cancer cell lines:
| Cell Line | IC50 (µM) | Comparison with Chloroquine |
|---|---|---|
| MDA-MB 468 | 5.0 | More potent |
| MCF-7 | 10.0 | Comparable |
These findings indicate that this compound may serve as a lead compound for further development in cancer therapy .
Case Studies
- Antimycobacterial Activity : A series of derivatives based on quinoline structures were synthesized to evaluate their activity against Mycobacterium tuberculosis. The presence of the chloro group at position 4 was found to enhance the antimycobacterial activity significantly compared to other derivatives lacking this feature .
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various quinoline derivatives, including this compound, it was observed that the selective index (SI) against HepG2 cells indicated a favorable therapeutic window for these compounds .
特性
分子式 |
C14H16ClNOS |
|---|---|
分子量 |
281.8 g/mol |
IUPAC名 |
6-tert-butylsulfanyl-4-chloro-7-methoxyquinoline |
InChI |
InChI=1S/C14H16ClNOS/c1-14(2,3)18-13-7-9-10(15)5-6-16-11(9)8-12(13)17-4/h5-8H,1-4H3 |
InChIキー |
HDHIIYQUAPZWLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1=CC2=C(C=CN=C2C=C1OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















